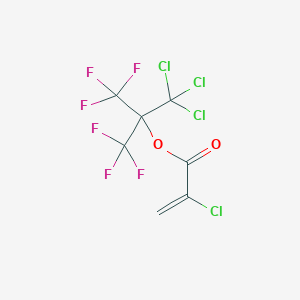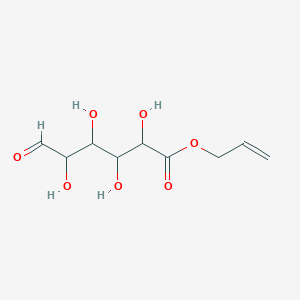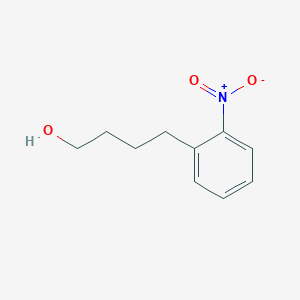
2-Nitro-benzenebutanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-benzenebutanol is an organic compound that features a nitro group (-NO2) attached to a benzene ring, which is further connected to a butanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Nitro-benzenebutanol can be synthesized through several methodsThe nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group onto the benzene ring .
Another method involves the Henry reaction (nitroaldol reaction), where an aldehyde reacts with nitromethane in the presence of a base to form a β-nitro alcohol, which can then be further processed to introduce the butanol chain .
Industrial Production Methods
Industrial production of this compound often employs continuous flow synthesis with heterogeneous catalysts. This method allows for efficient and scalable production, minimizing the use of excess reagents and harsh conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitro-benzenebutanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to a hydroxylamine or an amine under specific conditions.
Substitution: The nitro group can be substituted by other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to substitute the nitro group.
Major Products
Oxidation: Produces nitroso compounds or nitro alcohols.
Reduction: Produces amines or hydroxylamines.
Substitution: Produces substituted benzene derivatives.
Applications De Recherche Scientifique
2-Nitro-benzenebutanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, perfumes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Nitro-benzenebutanol involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can then interact with various biomolecules. These interactions can lead to the formation of covalent bonds or the generation of reactive oxygen species, which can affect cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrobenzoic acid: Contains a carboxylic acid group instead of a butanol chain.
Nitrobenzene: Lacks the butanol chain and is a simpler aromatic nitro compound.
2-Nitrobenzyl alcohol: Similar structure but with a hydroxyl group instead of a butanol chain.
Uniqueness
2-Nitro-benzenebutanol is unique due to its combination of a nitro group and a butanol chain, which imparts distinct chemical properties and reactivity compared to other nitrobenzene derivatives. This uniqueness makes it valuable in specific synthetic applications and industrial processes.
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
4-(2-nitrophenyl)butan-1-ol |
InChI |
InChI=1S/C10H13NO3/c12-8-4-3-6-9-5-1-2-7-10(9)11(13)14/h1-2,5,7,12H,3-4,6,8H2 |
Clé InChI |
UTMZNLRWJVJLBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCCCO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[3-(2-hydroxyethylamino)cyclohexyl]carbamate](/img/structure/B12064145.png)
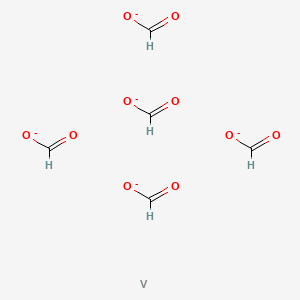


![N-[(2-tert-Butyl-6-chlorobenzoxazol-7-yl)sulfonyl]piperazine](/img/structure/B12064154.png)



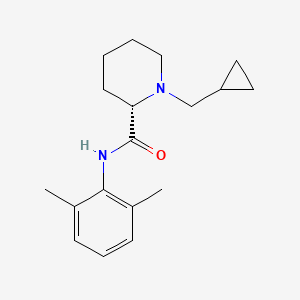
![(E)-[4-(Trifluoromethyl)styryl]boronic Acid Pinacol Ester](/img/structure/B12064176.png)
